molecular formula C6H9BrN2O B13045263 1-(5-Bromofuran-2-yl)ethane-1,2-diamine

1-(5-Bromofuran-2-yl)ethane-1,2-diamine

Cat. No.: B13045263
M. Wt: 205.05 g/mol
InChI Key: PHQQZCQFDTVJTI-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol . This compound features a brominated furan ring attached to an ethane-1,2-diamine moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-yl)ethane-1,2-diamine typically involves the bromination of furan followed by the introduction of the ethane-1,2-diamine group. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The subsequent step involves the reaction of the brominated furan with ethane-1,2-diamine under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromofuran-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The brominated furan ring and ethane-1,2-diamine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(5-Chlorofuran-2-yl)ethane-1,2-diamine
  • 1-(5-Iodofuran-2-yl)ethane-1,2-diamine
  • 1-(5-Methylfuran-2-yl)ethane-1,2-diamine

Comparison: 1-(5-Bromofuran-2-yl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C6H9BrN2O/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4H,3,8-9H2

InChI Key

PHQQZCQFDTVJTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(CN)N

Origin of Product

United States

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